Cas no 2103184-83-2 (Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate)

Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 2103184-83-2
- EN300-28274016
- ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
- Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
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- Inchi: 1S/C12H15NO3/c1-2-15-12(14)10(13)9-5-3-4-8-6-7-16-11(8)9/h3-5,10H,2,6-7,13H2,1H3
- InChI Key: DGKFJGSVKRHITE-UHFFFAOYSA-N
- SMILES: O1CCC2C=CC=C(C(C(=O)OCC)N)C1=2
Computed Properties
- Exact Mass: 221.10519334g/mol
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 61.6Ų
Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274016-0.1g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-28274016-10.0g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-28274016-0.05g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28274016-0.5g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-28274016-0.25g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-28274016-10g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-28274016-1g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-28274016-1.0g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28274016-2.5g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-28274016-5.0g |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate |
2103184-83-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 |
Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate Related Literature
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1. Water
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate (CAS No. 2103184-83-2): A Comprehensive Overview
Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate, identified by its unique chemical identifier CAS No. 2103184-83-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate features a benzofuran core substituted with an amino group and an acetic acid ethyl ester moiety. This structural configuration suggests a high degree of versatility, enabling the compound to interact with various biological targets. The benzofuran scaffold is particularly noteworthy, as it is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects.
Recent advancements in medicinal chemistry have highlighted the importance of benzofuran derivatives in the development of novel therapeutic agents. The presence of the amino group in Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate not only enhances its solubility but also allows for further functionalization, making it a valuable intermediate in synthetic chemistry. This compound has been explored in various synthetic pathways aimed at developing more complex molecules with enhanced pharmacological profiles.
One of the most compelling aspects of Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate is its potential application in the treatment of neurological disorders. Studies have demonstrated that benzofuran derivatives can modulate neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The specific substitution pattern in Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate may contribute to its ability to interact with these systems, potentially offering new therapeutic strategies.
Furthermore, the compound has shown promise in preclinical studies as a potential inhibitor of certain enzymes implicated in metabolic disorders. The acetic acid ethyl ester moiety suggests that it may interfere with pathways involving fatty acid metabolism and energy homeostasis. This makes Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate a fascinating subject for further research into the development of treatments for obesity and type 2 diabetes.
The synthesis of Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the benzofuran core through cyclization reactions followed by functional group transformations to introduce the amino and ester groups. These synthetic routes highlight the compound's significance as a building block for more complex molecules.
In conclusion, Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate (CAS No. 2103184-83-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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